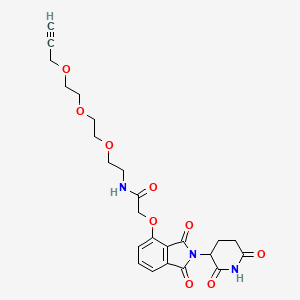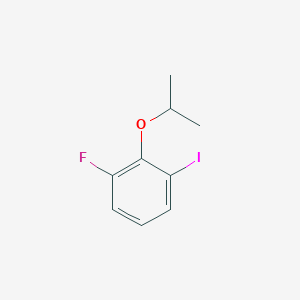
1-Fluoro-3-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-isopropoxybenzene can be synthesized through a series of organic reactions. One common method involves the electrophilic aromatic substitution of a benzene derivative. The process typically includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Iodination: Subsequent introduction of the iodine atom.
Isopropoxylation: Finally, the isopropoxy group is added to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1-Fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Fluoro-3-iodo-2-isopropoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
- 1-Fluoro-2-iodo-3-isopropoxybenzene
- 1-Fluoro-4-iodo-2-isopropoxybenzene
- 1-Fluoro-3-iodo-4-isopropoxybenzene
Uniqueness: 1-Fluoro-3-iodo-2-isopropoxybenzene is unique due to the specific positioning of its substituents on the benzene ring
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-fluoro-3-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10FIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
CINAEUZXGPEANT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


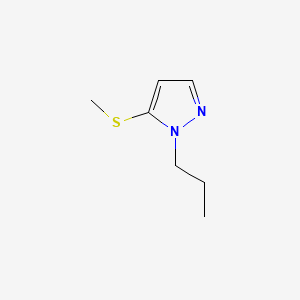
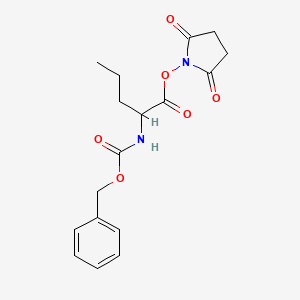

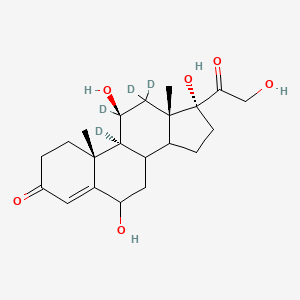

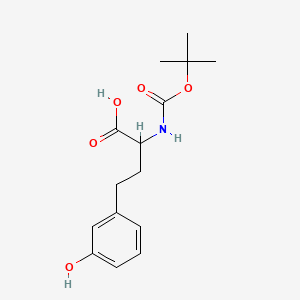
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
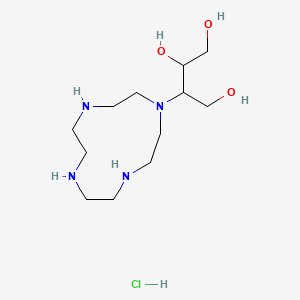
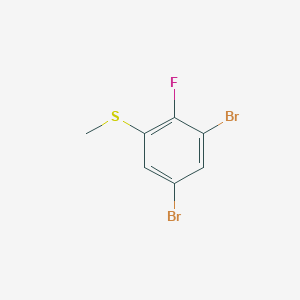

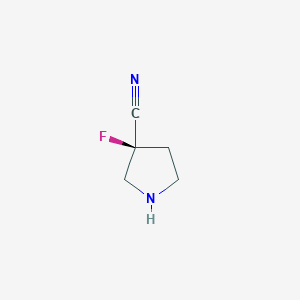
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)

